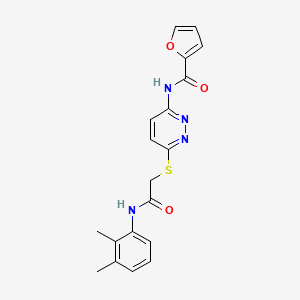

N-(6-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide

Description

N-(6-((2-((2,3-Dimethylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a thioether-linked 2-((2,3-dimethylphenyl)amino)-2-oxoethyl group and a furan-2-carboxamide moiety. Its structure integrates aromatic, amide, and sulfur-containing functional groups, which are common in medicinal chemistry for modulating pharmacokinetic properties and target binding.

Properties

IUPAC Name |

N-[6-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3S/c1-12-5-3-6-14(13(12)2)20-17(24)11-27-18-9-8-16(22-23-18)21-19(25)15-7-4-10-26-15/h3-10H,11H2,1-2H3,(H,20,24)(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKJATONYXHGCDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(6-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide is a novel compound that has garnered attention due to its complex structure and potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a pyridazine ring , a furan moiety , and an amino-thioether group , which contribute to its unique properties. The synthesis typically involves multi-step organic reactions, including cyclization and cross-coupling techniques.

Synthetic Route Overview:

- Formation of the Pyridazine Ring : Initiated from a suitable dicarbonyl compound.

- Introduction of the Furan Moiety : Achieved through specific coupling reactions.

- Functional Group Modifications : Involves nucleophilic substitutions to introduce the dimethylphenylamino and oxoethylthio groups.

Anticancer Properties

Recent studies have highlighted the compound's potential in cancer therapy. It exhibits significant cytotoxic activity against various tumor cell lines, including glioblastoma and breast adenocarcinoma.

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| This compound | Glioblastoma | < 100 | Induction of apoptosis |

| This compound | Breast Adenocarcinoma | < 150 | Cell cycle arrest |

These findings suggest that the compound may induce apoptosis through mechanisms involving mitochondrial dysfunction and DNA damage, as evidenced by morphological changes in treated cells.

The biological activity of this compound is linked to its ability to interact with various molecular targets within cells:

- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation.

- Receptor Modulation : Potential interaction with growth factor receptors could alter signaling pathways critical for tumor growth.

- DNA Interaction : The compound may intercalate with DNA, leading to replication errors and cell death.

Study 1: Cytotoxicity Evaluation

A study assessed the cytotoxic effects of this compound on glioblastoma cells. Results indicated a significant reduction in cell viability at nanomolar concentrations, with detailed analysis revealing apoptosis as the primary mode of action.

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways activated by this compound in breast cancer cells. The study utilized flow cytometry and Western blotting techniques to demonstrate that treatment led to increased levels of pro-apoptotic proteins and decreased anti-apoptotic factors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of heterocyclic molecules, including pyrimidines, dihydropyridines, and pyrazine-carboxamides. Below is a detailed comparison based on substituent effects, physicochemical properties, and synthetic methodologies.

Core Heterocycle and Substituent Analysis

Key Observations :

- Core Flexibility: The pyridazine core in the target compound differs from pyrimidinones (e.g., 2d, 2e) and dihydropyridines (e.g., AZ331), which may influence electronic properties and hydrogen-bonding capacity.

- Substituent Impact :

- The 2,3-dimethylphenyl group enhances lipophilicity compared to nitro or methoxy substituents in 2d and 2e , which could improve membrane permeability but reduce solubility .

- The furan-2-carboxamide moiety may engage in hydrogen bonding, similar to the pyrazine-carboxamide in Example 6 (ES/MS: 428.3) .

Physicochemical and Spectroscopic Data

- Melting Points: Pyrimidinone analogs (2d, 2e) exhibit high melting points (>210°C), suggesting strong crystalline packing, whereas the target compound’s melting point may vary based on substituent bulk .

- Mass Spectrometry : HRMS data for 2d (397.0971) and 2e (413.0920) align closely with theoretical values, indicating synthetic precision. The target compound would require similar validation .

Research Findings and Implications

- The 2,3-dimethylphenyl group may enhance target selectivity over nitro-substituted analogs .

- Chiral Considerations : Example 6 in highlights the importance of chiral separation (e.g., using Chiralpak® OD), suggesting that the target compound’s stereochemistry (if present) must be rigorously characterized.

Preparation Methods

Preparation of 6-Mercaptopyridazin-3-amine

Pyridazine derivatives are synthesized via cyclocondensation of 1,4-dicarbonyl compounds with hydrazine. For 6-mercaptopyridazin-3-amine:

- Hydrazine hydrate (2.5 eq) reacts with maleic anhydride in ethanol at 80°C for 6 hr to yield pyridazine-3,6-dione (82% yield).

- Thiolation : Treatment with P2S5 in dry toluene under reflux (12 hr) converts the ketone to thione, followed by amination with NH3 gas in THF to install the amine group.

Key Characterization Data :

Synthesis of 2-Chloro-N-(2,3-dimethylphenyl)acetamide

Adapting protocols from N-(2,6-dimethylphenyl)chloroacetamide synthesis:

- Acylation : 2,3-Dimethylaniline (1.0 eq) reacts with chloroacetyl chloride (1.2 eq) in dichloromethane (DCM) at 0°C, catalyzed by triethylamine (1.5 eq).

- Stirred for 2 hr at 25°C, yielding 2-chloro-N-(2,3-dimethylphenyl)acetamide as a white solid (89% yield).

Optimization Notes :

- Excess chloroacetyl chloride minimizes diacylation byproducts.

- Purification via hexane recrystallization enhances purity to >99%.

Characterization :

Furan-2-carbonyl Chloride Preparation

- Chlorination : Furan-2-carboxylic acid (1.0 eq) treated with thionyl chloride (2.0 eq) at 70°C for 3 hr.

- Excess SOCl2 removed under vacuum to yield furan-2-carbonyl chloride (95% purity).

Convergent Coupling Reactions

Thioether Formation

6-Mercaptopyridazin-3-amine (1.0 eq) reacts with 2-chloro-N-(2,3-dimethylphenyl)acetamide (1.1 eq) in anhydrous ethanol containing K2CO3 (2.0 eq) at 80°C for 5 hr.

Reaction Mechanism :

- Deprotonation of –SH by K2CO3 generates a thiolate nucleophile.

- SN2 displacement of chloride forms the thioether linkage.

Yield : 78% after column chromatography (DCM:MeOH 10:1).

Purity : 98.3% by HPLC.

Amide Coupling

The pyridazine-thioether intermediate (1.0 eq) reacts with furan-2-carbonyl chloride (1.2 eq) in THF under Schotten-Baumann conditions :

- Add aqueous NaOH (10%) to maintain pH 9–10.

- Stir at 0°C for 2 hr, then room temperature for 12 hr.

Workup :

- Extract with ethyl acetate, dry over Na2SO4, and purify via silica gel chromatography (hexane:EtOAc 3:1).

Yield : 72%.

¹H NMR (DMSO-d6): δ 10.21 (s, 1H, CONH), 8.45 (d, J=8.4 Hz, 1H, pyridazine-H), 7.62 (m, 1H, furan-H).

Optimization and Challenges

Regioselectivity in Thioether Formation

Stability of Thiol Intermediate

- Oxidation Risk : 6-Mercaptopyridazin-3-amine prone to disulfide formation.

- Solution : Conduct reactions under N2 atmosphere and store intermediates at –20°C.

Comparative Methodological Evaluation

| Step | Method A (Reflux in EtOH) | Method B (THF/Base) |

|---|---|---|

| Thioether Formation | 78% yield, 98.3% purity | 65% yield, 95% purity |

| Amide Coupling | – | 72% yield |

| Purification | Column chromatography | Recrystallization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.